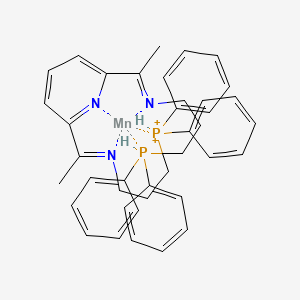

((Ph2PPr)PDI)Mn

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ((Ph2PPr)PDI)Mn, also known as bis(imino)pyridine manganese complex, is a manganese-based catalyst that has garnered significant attention in recent years. This compound is particularly notable for its role in catalyzing hydrosilylation reactions, which are crucial in organic synthesis and industrial applications. The unique structure of this compound, featuring a manganese center coordinated by a bis(imino)pyridine ligand, imparts it with remarkable catalytic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((Ph2PPr)PDI)Mn typically involves the coordination of a bis(imino)pyridine ligand to a manganese precursor. One common method starts with the preparation of the bis(imino)pyridine ligand, which is synthesized by condensing 2,6-diacetylpyridine with aniline derivatives under acidic conditions. The resulting ligand is then reacted with a manganese(II) salt, such as manganese(II) chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the manganese center .

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This often involves fine-tuning the stoichiometry of reagents, reaction temperature, and solvent choice. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: ((Ph2PPr)PDI)Mn is primarily known for its role in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds to unsaturated organic substrates. This compound can also participate in other types of reactions, including oxidation and reduction processes, depending on the reaction conditions and substrates involved .

Common Reagents and Conditions: In hydrosilylation reactions, common reagents include silanes such as phenylsilane (PhSiH3) and triethoxysilane ((EtO)3SiH). The reactions are typically carried out under mild conditions, often at room temperature, and can proceed in the absence of solvents, making them environmentally friendly .

Major Products: The major products of hydrosilylation reactions catalyzed by this compound are silyl ethers and silanes. For example, the hydrosilylation of ketones results in the formation of silyl ethers, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, ((Ph2PPr)PDI)Mn is extensively used as a catalyst for hydrosilylation reactions. Its ability to efficiently catalyze the addition of silicon-hydrogen bonds to carbonyl compounds makes it a valuable tool for synthesizing a wide range of organosilicon compounds .

Biology and Medicine: While the primary applications of this compound are in synthetic chemistry, its potential in biological and medicinal chemistry is being explored. Organosilicon compounds synthesized using this catalyst may exhibit unique biological activities, opening new avenues for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of silicone-based materials, which are essential in various applications, including sealants, adhesives, and coatings. The catalyst’s efficiency and selectivity make it an attractive choice for large-scale industrial processes .

Mecanismo De Acción

The catalytic activity of ((Ph2PPr)PDI)Mn in hydrosilylation reactions is attributed to its ability to facilitate the transfer of silicon-hydrogen bonds to unsaturated substrates. The mechanism involves the coordination of the silane to the manganese center, followed by the insertion of the substrate into the manganese-silicon bond. This process is facilitated by the electronic properties of the bis(imino)pyridine ligand, which stabilizes the reactive intermediates and lowers the activation energy of the reaction .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to ((Ph2PPr)PDI)Mn include other bis(imino)pyridine manganese complexes, such as ((Ph2PEt)PDI)Mn and ((PyEtPDEA)Mn). These compounds share a similar ligand framework but differ in the substituents on the pyridine ring or the nature of the coordinating groups .

Uniqueness: this compound stands out due to its exceptional catalytic activity and selectivity in hydrosilylation reactions. Compared to other manganese-based catalysts, this compound exhibits higher turnover frequencies and broader substrate scope, making it a versatile and efficient catalyst for various synthetic applications .

Propiedades

Fórmula molecular |

C39H43MnN3P2+2 |

|---|---|

Peso molecular |

670.7 g/mol |

Nombre IUPAC |

3-[1-[6-[N-(3-diphenylphosphaniumylpropyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]propyl-diphenylphosphanium;manganese |

InChI |

InChI=1S/C39H41N3P2.Mn/c1-32(40-28-16-30-43(34-18-7-3-8-19-34)35-20-9-4-10-21-35)38-26-15-27-39(42-38)33(2)41-29-17-31-44(36-22-11-5-12-23-36)37-24-13-6-14-25-37;/h3-15,18-27H,16-17,28-31H2,1-2H3;/p+2 |

Clave InChI |

HGQXTZFURCAPHA-UHFFFAOYSA-P |

SMILES canónico |

CC(=NCCC[PH+](C1=CC=CC=C1)C2=CC=CC=C2)C3=NC(=CC=C3)C(=NCCC[PH+](C4=CC=CC=C4)C5=CC=CC=C5)C.[Mn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)

![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)

![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)